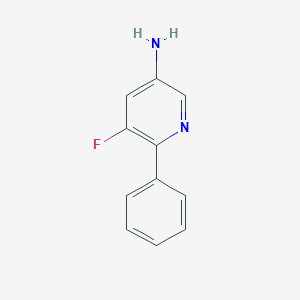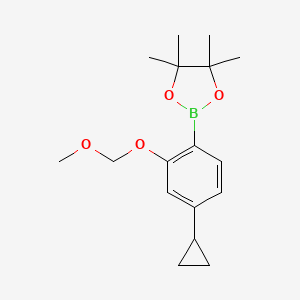
2-(4-Cyclopropyl-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaborolane, 2-[4-cyclopropyl-2-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- is a boron-containing compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the boron atom in the structure allows for unique reactivity and applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-[4-cyclopropyl-2-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of cyclopropylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Dioxaborolane, 2-[4-cyclopropyl-2-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boron atom can participate in substitution reactions, where the boron group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts are commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to facilitate the substitution of the boron group.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted aromatic compounds, depending on the nature of the coupling partner.
Applications De Recherche Scientifique
1,3,2-Dioxaborolane, 2-[4-cyclopropyl-2-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaborolane, 2-[4-cyclopropyl-2-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
- Cyclobutylboronic acid
Uniqueness
1,3,2-Dioxaborolane, 2-[4-cyclopropyl-2-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- is unique due to its specific structural features, such as the presence of the cyclopropyl group and the methoxymethoxy substituent. These features confer distinct reactivity and properties, making it a valuable reagent in organic synthesis and other applications.
Propriétés
Formule moléculaire |
C17H25BO4 |
|---|---|
Poids moléculaire |
304.2 g/mol |
Nom IUPAC |
2-[4-cyclopropyl-2-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)14-9-8-13(12-6-7-12)10-15(14)20-11-19-5/h8-10,12H,6-7,11H2,1-5H3 |
Clé InChI |
YDDSNFZPAPTQGV-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3CC3)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)
![Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13936322.png)
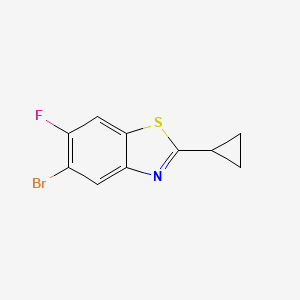
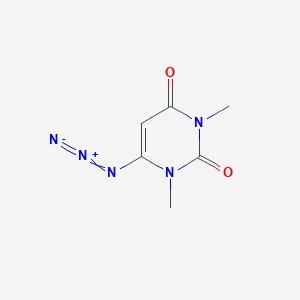

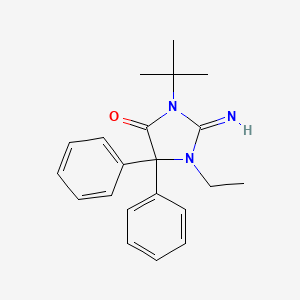
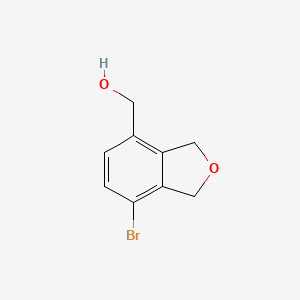
![Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate](/img/structure/B13936370.png)

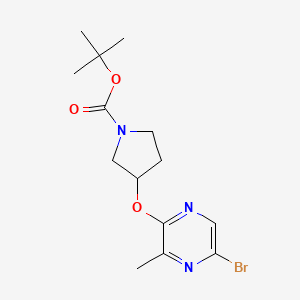
![2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B13936387.png)
![5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13936391.png)
![2-[5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13936399.png)
